2,7-Dibromoquinoxaline

Description

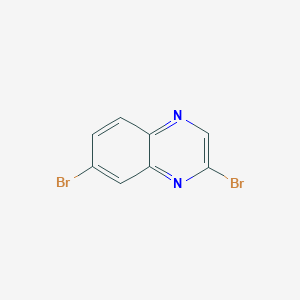

2,7-Dibromoquinoxaline is a halogenated heterocyclic compound featuring a quinoxaline backbone substituted with bromine atoms at the 2- and 7-positions. The positional isomerism of bromine substituents significantly influences reactivity, solubility, and optoelectronic behavior, making comparative studies critical for targeted molecular design .

Properties

IUPAC Name |

2,7-dibromoquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDQDADHJODINA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromoquinoxaline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, ligands like triphenylphosphine, and bases such as potassium carbonate in solvents like toluene or dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 2,7-dimethoxyquinoxaline or 2,7-diaminoquinoxaline.

Coupling Products: Formation of biaryl or diarylamine derivatives.

Scientific Research Applications

2,7-Dibromoquinoxaline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.

Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its anticancer and antimicrobial properties.

Medicine: Explored for its role in the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of organic semiconductors and optoelectronic devices due to its electronic properties.

Mechanism of Action

The mechanism of action of 2,7-Dibromoquinoxaline in biological systems involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity may be attributed to the inhibition of DNA topoisomerases or kinases, resulting in the disruption of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Electronic and Photophysical Properties

Bromine position impacts the electronic structure:

- 2,3-Dibromoquinoxaline: Electron-withdrawing bromines at 2,3-positions enhance the electron-deficient nature of the quinoxaline core, facilitating charge transport in organic semiconductors .

- 6,7-Dibromoquinoxaline: Substitution at 6,7-positions introduces asymmetry, enabling unique push-pull configurations in sensors. For instance, QC1 derivatives show dual colorimetric and fluorescent responses to pH changes .

- 5,8-Dibromoquinoxaline: Symmetric substitution at 5,8-positions stabilizes conjugation in polymers, resulting in narrow bandgaps (e.g., 1.8 eV in poly(thiophene-quinoxaline) systems) .

Challenges in Substrate Scope and Reaction Optimization

- 2,3-Dibromoquinoxaline: Limited success in tandem SNAr reactions (e.g., 14% yield for furo-quinoxaline derivatives due to competing side reactions) .

- 6,7-Dibromoquinoxaline: Requires precise stoichiometry and prolonged reaction times (48 hours) for macrocycle formation to suppress oligomerization .

Key Research Findings

- Positional Isomerism Dictates Reactivity : Bromine at 2,3-positions favors Suzuki couplings, while 6,7-substitution is optimal for macrocyclic assemblies .

- Electron-Deficient Cores for Materials Science: 5,8-Dibromoquinoxaline-based polymers exhibit superior electrochromic performance compared to 2,3-analogs .

- Synthetic Limitations: Steric hindrance in 2,3-dibromoquinoxaline complicates annulation reactions, whereas 6,7-isomers face challenges in amination efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.